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molecular formula C7H9NO4 B058355 Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate CAS No. 123770-62-7

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Cat. No. B058355
M. Wt: 171.15 g/mol
InChI Key: ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846956B2

Procedure details

24.03 g of 2-propene-1-ol and 16.24 g of ethyl (2E)-chloro(hydroxyimino)acetate were dissolved in 100 ml of tetrahydrofuran, and 12.12 ml of triethylamine dissolved in 50 ml of tetrahydrofuran was then added dropwise at 0° C. over 30 minutes. The mixture was stirred at room temperature overnight. After aqueous saturated sodium chloride was added, the reaction mixture was separated into layers. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over aqueous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 14.22 g of ethyl 5-(hydroxymethyl)-isoxazole-3-carboxylate.
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].Cl/[C:6](=[N:12]/[OH:13])/[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(N(CC)CC)C.[Cl-].[Na+]>O1CCCC1>[OH:4][CH2:1][C:2]1[O:13][N:12]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
24.03 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
16.24 g
Type
reactant
Smiles
Cl/C(/C(=O)OCC)=N/O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise at 0° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated into layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over aqueous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.22 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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